Hdac-IN-3
Overview
Description
Hdac-IN-3 is a histone deacetylase (HDAC) inhibitor . HDACs are evolutionary conserved enzymes which operate by removing acetyl groups from histones and other protein regulatory factors, with functional consequences on chromatin remodeling and gene expression profiles .
Chemical Reactions Analysis
This compound, as an HDAC inhibitor, plays a role in inhibiting the deacetylation process carried out by HDACs . This process involves the removal of acetyl groups from histones and non-histone proteins .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 588.69 . More specific physical and chemical properties are not explicitly mentioned in the retrieved papers.
Scientific Research Applications
HDAC3 Localization and Function : HDAC3 uniquely shuttles between the nucleus and cytoplasm, unlike other Class I HDACs that remain in the nucleus. It forms complexes with specific corepressor proteins and is regulated by phosphorylation, which correlates with increased enzymatic activity. HDAC3 also localizes to the plasma membrane in multiple cell types (Longworth & Laimins, 2006).
Therapeutic Target in Multiple Myeloma : Elevated HDAC8 expression in multiple myeloma (MM) patients correlates with poor survival. Downregulation of HDAC8 causes MM cell growth inhibition and apoptosis. A selective HDAC8 inhibitor, OJI-1, demonstrated significant inhibition of MM cell growth, suggesting HDAC8 as a novel therapeutic target in MM (Chyra et al., 2021).
Expression in Breast Cancer : HDAC1 and HDAC3 expression in breast tumors correlates significantly with estrogen and progesterone receptor expression. HDAC1 expression predicted better disease-free survival, suggesting potential therapeutic and prognostic significance in breast cancer (Krusche et al., 2005).
Impact on Dendritic Cell Differentiation : HDAC inhibitors, including sodium valproate and MS-275, significantly affect dendritic cell differentiation and immunogenicity, which could have implications in inflammatory and autoimmune disorders (Nencioni et al., 2007).
Role in NF-κB-mediated Inflammation : HDAC3 plays a particular pro-inflammatory role in NF-κB-mediated inflammation. Selective targeting of HDAC iso-enzymes, including HDAC3, is an ongoing challenge and focus of current medicinal chemistry efforts (Leus et al., 2016).
Histone Deacetylase 4 Regulation : HDAC4 interacts with the 14-3-3 family of proteins, which negatively regulate HDAC4 by preventing its nuclear localization. This interaction is crucial for the transcriptional repression activity of HDAC4 (Wang et al., 2000).
Role in Physiology and Disease : HDAC3 is crucial in many aspects of mammalian development and physiology, including metabolism and circadian rhythms. Its activity is regulated by various nuclear receptor co-repressors (Emmett & Lazar, 2018).
Anticancer Activities : HDAC inhibitors have shown potent and specific anticancer activities, impacting epigenetic changes associated with cancer. Their effects are broader and more complicated than initially understood, affecting gene expression and cell death pathways (Bolden et al., 2006).
Mechanism of Action
- The primary target of Hdac-IN-3 is histone deacetylase (HDAC). HDACs are enzymes responsible for removing acetyl groups from lysine residues on histone proteins and non-histone proteins. By inhibiting HDAC activity, this compound alters gene expression patterns, leading to downstream effects .
- This compound inhibits HDACs, resulting in increased histone acetylation. Acetylated histones promote a more open chromatin structure, allowing transcription factors better access to DNA. Consequently, gene expression is modulated, affecting various cellular processes .
- This compound affects several pathways:
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
Hdac-IN-3 interacts with HDAC3, inhibiting its deacetylase activity . This interaction alters the acetylation status of histones, resulting in structural changes to chromatin and thus transcriptional regulation . The inhibition of HDAC3 by this compound can lead to increased acetylation levels of α-tubulin, improving axonal transport, which is often impaired in neurodegenerative disorders .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating gene expression through the inhibition of HDAC3 . This can impact cell signaling pathways, gene expression, and cellular metabolism . For example, in the context of neurodegenerative diseases, this compound has been shown to improve motor deficits and exert neuroprotective effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to HDAC3, inhibiting its deacetylase activity . This results in increased acetylation of histones and other proteins, leading to changes in gene expression . The inhibition of HDAC3 by this compound can also influence other molecular processes, such as enzyme activation or inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, studies have shown that this compound can improve motor deficits in mouse models of neurodegenerative diseases over time
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, studies have shown that this compound at doses of 10 and 25 mg/kg improves motor deficits in mouse models of neurodegenerative diseases
Metabolic Pathways
This compound, as an inhibitor of HDAC3, could potentially influence various metabolic pathways. HDAC3 has been implicated in various cellular processes, including fatty acid metabolism and the tricarboxylic acid (TCA) cycle
Subcellular Localization
Hdac3, the target of this compound, is primarily nuclear , suggesting that this compound may also be localized to the nucleus
properties
IUPAC Name |
cyclopentyl (2S)-2-cyclohexyl-2-[[6-[3-(hydroxyamino)-3-oxopropyl]pyridin-3-yl]methylamino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O4/c26-20(25-28)13-12-18-11-10-16(14-23-18)15-24-21(17-6-2-1-3-7-17)22(27)29-19-8-4-5-9-19/h10-11,14,17,19,21,24,28H,1-9,12-13,15H2,(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDPFLDWOXXHQM-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)OC2CCCC2)NCC3=CN=C(C=C3)CCC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1018673-42-1 | |
Record name | GSK-3117391 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018673421 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-3117391 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15440 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | CYCLOPENTYL (2S)-2-CYCLOHEXYL-2-[({6-[2-(HYDROXYCARBAMOYL)ETHYL]PYRIDIN-3-YL}METHYL)AMINO]ACETATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GSK-3117391 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CKA3P0O1VI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.